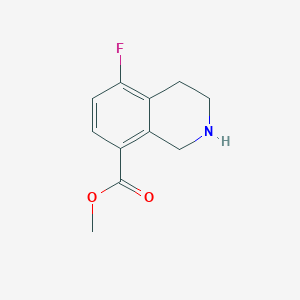

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate: is a fluorinated derivative of tetrahydroisoquinoline. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Mécanisme D'action

Target of Action

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds are known to interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: The major products are often carboxylic acids or ketones.

Reduction: The major products are typically alcohols or amines.

Substitution: The major products depend on the nucleophile used but can include various substituted isoquinolines.

Applications De Recherche Scientifique

Pharmacological Potential

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets:

- Inhibition of Enzymes : Compounds with similar structures have shown promise in inhibiting enzymes involved in cancer progression, such as protein arginine methyltransferase 5 (PRMT5) .

- Neuroprotective Effects : The tetrahydroisoquinoline scaffold is known for neuroprotective properties. Research indicates that derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .

Anticancer Activity

Research has highlighted the compound's potential in cancer treatment:

- Synthetic Lethality : this compound could be part of a class of compounds that exploit synthetic lethality mechanisms in cancer cells by targeting specific molecular pathways .

Building Block for Drug Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized to synthesize more complex molecules through various chemical reactions, including cyclization and substitution reactions . Its unique structure allows for modifications that can yield derivatives with enhanced biological activity.

Development of New Therapeutics

The compound's ability to serve as a precursor in the synthesis of other biologically active compounds positions it as a valuable tool in pharmaceutical development.

Case Study 1: PRMT5 Inhibitors

In a study focused on PRMT5 inhibitors, compounds structurally related to this compound demonstrated significant inhibition of PRMT5 activity. These findings suggest that this class of compounds could be developed into effective anticancer agents targeting specific tumor types .

Case Study 2: Neuroprotective Agents

Another investigation explored the neuroprotective effects of tetrahydroisoquinoline derivatives. The study found that these compounds could enhance neuronal survival under stress conditions by modulating cellular signaling pathways associated with neuroprotection .

Comparaison Avec Des Composés Similaires

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate: This compound has a similar structure but with the fluorine atom and carboxylate group in different positions.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound lacks the fluorine atom and has different chemical properties.

Uniqueness: Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to the specific positioning of the fluorine atom and carboxylate group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.

Activité Biologique

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (M5FTHIQ) is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of M5FTHIQ, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

M5FTHIQ has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1949793-11-6 |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

The presence of the fluorine atom in its structure is significant as it can modify the compound's pharmacokinetic properties and biological interactions.

M5FTHIQ exhibits its biological activity primarily through interactions with various molecular targets. The compound is believed to influence multiple biochemical pathways, which may include:

- Enzyme Inhibition : M5FTHIQ may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could interact with neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective properties. Studies on related compounds suggest that they can mitigate neurotoxicity induced by various agents:

- Calcium Influx Inhibition : Similar compounds have been shown to inhibit calcium influx in neuronal cells, which is crucial for preventing excitotoxicity.

- Dopaminergic Regulation : Some derivatives regulate dopamine levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's.

Case Studies and Research Findings

A few notable studies provide insights into the biological activities associated with tetrahydroisoquinoline derivatives:

- Study on Enzyme Inhibition : A study found that certain tetrahydroisoquinoline derivatives inhibited specific enzymes linked to cancer progression. While direct data on M5FTHIQ was not available, the findings suggest a potential for similar activity in this compound.

- Neuroprotective Study : Research involving 1-methyl-1,2,3,4-tetrahydroisoquinoline indicated its ability to protect against neurotoxic agents. This suggests that M5FTHIQ may exhibit comparable neuroprotective effects due to structural similarities.

Propriétés

IUPAC Name |

methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-3,13H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOOQTXMCOWTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CNCCC2=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.